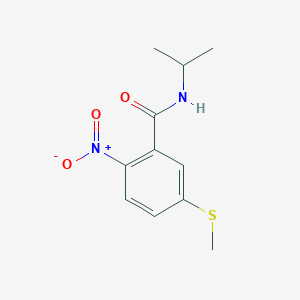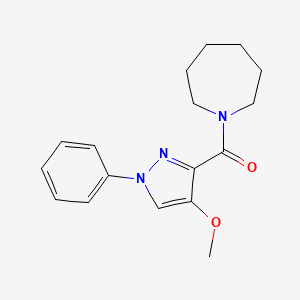![molecular formula C13H18N2O2 B7480926 1-[5-(4-methylpiperidine-1-carbonyl)-1H-pyrrol-3-yl]ethanone](/img/structure/B7480926.png)
1-[5-(4-methylpiperidine-1-carbonyl)-1H-pyrrol-3-yl]ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[5-(4-methylpiperidine-1-carbonyl)-1H-pyrrol-3-yl]ethanone, also known as MDPV, is a synthetic psychoactive drug that belongs to the cathinone class. It was first synthesized in the 1960s, but its recreational use became prevalent in the early 2000s. MDPV is a potent stimulant that has been associated with a range of adverse effects, including psychosis, cardiovascular complications, and addiction.
作用機序
1-[5-(4-methylpiperidine-1-carbonyl)-1H-pyrrol-3-yl]ethanone acts as a potent reuptake inhibitor of dopamine, norepinephrine, and serotonin. It binds to the transporters responsible for the reuptake of these neurotransmitters, preventing their removal from the synaptic cleft and leading to an increase in their concentration. This results in a range of effects, including increased alertness, euphoria, and hyperactivity.
Biochemical and Physiological Effects:
1-[5-(4-methylpiperidine-1-carbonyl)-1H-pyrrol-3-yl]ethanone has been shown to have a range of biochemical and physiological effects. In addition to its effects on neurotransmitter reuptake, it has been shown to increase heart rate, blood pressure, and body temperature. It can also cause vasoconstriction, leading to reduced blood flow to the extremities. Chronic use of 1-[5-(4-methylpiperidine-1-carbonyl)-1H-pyrrol-3-yl]ethanone has been associated with damage to the cardiovascular system and the development of addiction.
実験室実験の利点と制限
1-[5-(4-methylpiperidine-1-carbonyl)-1H-pyrrol-3-yl]ethanone has been used in a range of laboratory experiments, particularly in the fields of pharmacology and toxicology. Its potent effects on neurotransmitter reuptake make it a useful tool for investigating the role of these neurotransmitters in a range of physiological and behavioral processes. However, its potential for harm, particularly in the context of chronic use, means that caution must be exercised when using it in laboratory experiments.
将来の方向性
There are a number of potential future directions for research on 1-[5-(4-methylpiperidine-1-carbonyl)-1H-pyrrol-3-yl]ethanone. One area of interest is the development of treatments for addiction and other adverse effects associated with its use. Another area of focus is the investigation of the long-term effects of 1-[5-(4-methylpiperidine-1-carbonyl)-1H-pyrrol-3-yl]ethanone use on the brain and other organs. Finally, research is needed to better understand the mechanisms underlying its potent effects on neurotransmitter reuptake, with the goal of developing more effective and safer drugs for a range of conditions.
合成法
1-[5-(4-methylpiperidine-1-carbonyl)-1H-pyrrol-3-yl]ethanone is synthesized by the reaction of 3,4-methylenedioxyphenyl-2-propanone (MDP2P) with methylamine and formaldehyde. The reaction is typically carried out using reagents such as sodium cyanoborohydride and acetic acid. The resulting product is then purified using techniques such as recrystallization and chromatography.
科学的研究の応用
1-[5-(4-methylpiperidine-1-carbonyl)-1H-pyrrol-3-yl]ethanone has been the subject of extensive scientific research, particularly in the fields of pharmacology and toxicology. Studies have investigated its mechanism of action, biochemical and physiological effects, and potential therapeutic applications.
特性
IUPAC Name |
1-[5-(4-methylpiperidine-1-carbonyl)-1H-pyrrol-3-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O2/c1-9-3-5-15(6-4-9)13(17)12-7-11(8-14-12)10(2)16/h7-9,14H,3-6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COVXSSKKJSORSF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)C2=CC(=CN2)C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[5-(4-methylpiperidine-1-carbonyl)-1H-pyrrol-3-yl]ethanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-isopropyl-4-methyl-2-[(4-methylphenoxy)methyl]-1,3-thiazole-5-carboxamide](/img/structure/B7480843.png)

![1-Methyl-5-[(4-propan-2-ylphenyl)methyl]pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B7480860.png)




![[1-[(4-Chlorophenyl)methyl]-3-methylthieno[2,3-c]pyrazol-5-yl]-[4-(2-methoxyphenyl)piperazin-1-yl]methanone](/img/structure/B7480895.png)
![ethyl (E)-2-cyano-3-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]prop-2-enoate](/img/structure/B7480906.png)




